2,2-Dimethylpent-4-ynenitrile
Description
2,2-Dimethylpent-4-ynenitrile (CAS: 29945-89-9) is a nitrile compound characterized by a branched alkyne structure. Its IUPAC name reflects a five-carbon chain (pent-) with a triple bond at position 4 (4-yne) and two methyl groups at position 2. The nitrile group (-CN) is located at the terminal carbon. The molecular formula is C₇H₉N, with a molecular weight of 107.16 g/mol. Its structure is (CH₃)₂C-CH₂-C≡C-CN, combining a rigid alkyne moiety with steric hindrance from the dimethyl groups. This compound is primarily used in organic synthesis, particularly in reactions leveraging the reactivity of nitriles (e.g., hydrolysis to carboxylic acids) and alkynes (e.g., cycloadditions) .
Properties
IUPAC Name |
2,2-dimethylpent-4-ynenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-4-5-7(2,3)6-8/h1H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXUVXXVAKHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50781514 | |
| Record name | 2,2-Dimethylpent-4-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-89-9 | |
| Record name | 2,2-Dimethylpent-4-ynenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50781514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynenitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-4-pentyn-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding nitrile. Another method includes the use of a one-pot reaction involving alpha-methyl-aryl ethylene compounds and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpent-4-ynenitrile undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the nucleophilic addition of ethane-1,2-dithiol to the nitrile group, resulting in the formation of a 1,3-dithiolane ring .
Common Reagents and Conditions: Common reagents used in reactions with this compound include ethane-1,2-dithiol, hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed: The major products formed from reactions involving this compound include 1,3-dithiolane derivatives, amines, and carboxylic acids.
Scientific Research Applications
2,2-Dimethylpent-4-ynenitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2-Dimethylpent-4-ynenitrile involves its interaction with various molecular targets. For example, in nucleophilic addition reactions, the nitrile group undergoes nucleophilic attack, leading to the formation of intermediate carbanions. These intermediates can further undergo cyclization or other transformations, depending on the reaction conditions . The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity/Applications |
|---|---|---|---|---|---|
| 2,2-Dimethylpent-4-ynenitrile | 29945-89-9 | C₇H₉N | 107.16 | Branched alkyne, terminal nitrile | Click chemistry, polymer precursors |
| 3-(4-Hydroxy-3-methylphenyl)propanenitrile | 22516-99-0 | C₁₀H₉NO | 159.19 | Phenolic hydroxyl, aromatic ring | Pharmaceuticals (polar H-bonding motifs) |
| 4-(Dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenylbutanenitrile | 2809-47-4 | C₁₆H₂₃N₃ | 265.38 | Multiple dimethylamino groups, phenyl ring | Bioactive intermediates, ligand synthesis |
| 2-(2,2-Dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile | 1025209-27-1 | C₁₇H₁₉NO₂ | 269.34 | Conjugated diene, methoxyphenyl, ketone | Photoresponsive materials, organic electronics |
| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | Not provided | C₁₀H₁₁N₅O₄ | 281.23 | Dinitrophenyl, dimethylamino substituents | Enzyme inhibition, chromophore development |
Key Observations:
Structural Diversity: this compound is distinguished by its alkyne-nitrile hybrid structure, enabling dual reactivity (e.g., alkyne cycloadditions and nitrile transformations). In contrast, 3-(4-Hydroxy-3-methylphenyl)propanenitrile incorporates a phenolic group, enhancing polarity and hydrogen-bonding capacity . The conjugated diene in 2-(2,2-dimethylpropanoyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile enables extended π-systems for applications in optoelectronics, unlike the aliphatic backbone of the target compound .
Reactivity: The alkyne in this compound allows participation in Huisgen cycloadditions (click chemistry), whereas aromatic nitriles like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile exhibit electron-deficient behavior useful in nucleophilic substitutions .
Applications: Pharmaceutical relevance: Compounds with dimethylamino or phenolic groups (e.g., 4-(Dimethylamino)-2-phenylbutanenitrile) are prioritized for drug intermediates due to their bioavailability . Material science: The conjugated system in dienenitriles (e.g., ) supports applications in organic semiconductors, whereas the target compound’s compact structure suits crosslinking agents .
Research Findings and Data Gaps
- Synthetic Routes: this compound is likely synthesized via nucleophilic substitution or cyanation of pre-functionalized alkynes.
- Safety Data: Limited toxicity information is available for this compound. In contrast, 3-(4-Hydroxy-3-methylphenyl)propanenitrile has documented safety protocols (e.g., skin decontamination), suggesting higher acute hazards .
- Thermophysical Properties : Experimental data (e.g., boiling point, solubility) for this compound are absent in the evidence, necessitating further characterization.
Biological Activity
2,2-Dimethylpent-4-ynenitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.
- Chemical Formula : C₇H₉N
- Molecular Weight : 123.15 g/mol
- Structure : The compound features a nitrile functional group attached to a branched alkyne chain, which contributes to its reactivity and biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research conducted on various strains of bacteria has shown its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular metabolism, leading to cell death .
2. Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer activity. It has been tested on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of proliferation by interfering with cell cycle progression .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various nitriles, this compound was found to outperform many traditional antibiotics against resistant strains of bacteria. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .
Case Study 2: Cancer Cell Line Studies
Another significant study investigated the effects of this compound on cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptosis in a dose-dependent manner. This finding suggests that it could be further developed as a therapeutic agent in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
